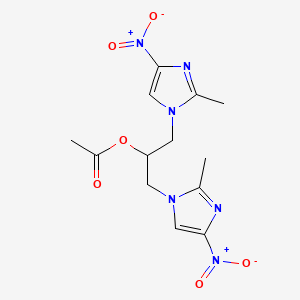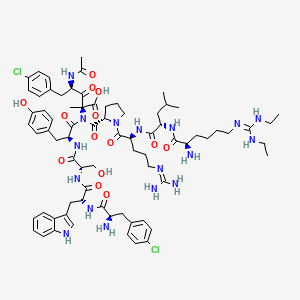
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid
Vue d'ensemble
Description
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is a biochemical used for proteomics research . It acts as an LPA2/3 specific agonist (non-lipid) that maintains anti-apoptotic actions . LPA (Lipoprotein Associated Phospholipase A2/A3) are important factors in prediction of diseases involving fatty acids such as coronary heart disease or atherosclerosis .
Molecular Structure Analysis
The molecular formula of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is C21H13NO4 . The average mass is 343.332 Da and the monoisotopic mass is 343.084473 Da .Physical And Chemical Properties Analysis
The molecular formula of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is C21H13NO4, and it has a molecular weight of 343.33 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Virtual Screening for LPA2-Specific Agonists
2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid was identified in a virtual screening study as a nonlipid and drug-like compound specific for the LPA2 receptor subtype. This compound showed antiapoptotic action and was effective in reducing the activation of caspases and inhibiting poly(ADP-ribose)polymerase 1 cleavage and DNA fragmentation in various apoptosis models. This indicates its potential therapeutic utility in preventing programmed cell death involved in degenerative and inflammatory diseases (Kiss et al., 2012).
Development of Novel Fluorescence Probes
Research has been conducted on developing novel fluorescence probes for detecting reactive oxygen species (ROS). While this study did not directly involve 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid, it explored similar compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting highly reactive oxygen species and differentiating them from other ROS types (Setsukinai et al., 2003).
Synthesis and Properties of Substituted 9-aryl-9H-fluorenes
A study on the synthesis of 9-aryl-fluorenes from triarylcarbinols revealed that the orientation of intramolecular aromatic substitution reactions was influenced by the nature of substituents on the aryl rings of triarylcarbinols. This included compounds like 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, demonstrating the versatility of fluorene derivatives in chemical synthesis (Teng et al., 2013).
Benzoic Acid and Its Derivatives in Foods and Additives
Although not directly involving 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid, this study provides context on the broader category of benzoic acid derivatives. It discusses the natural occurrence of benzoic acid in foods and its use as additives, providing a perspective on the environmental and biological relevance of such compounds (del Olmo et al., 2017).
Orientations Futures
The future directions of research and applications involving 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid are not specified in the search results. Given its role as an LPA2/3 agonist , it may have potential applications in biomedical research, particularly in studies related to cell survival and diseases involving fatty acids.
Propriétés
IUPAC Name |
2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSVPDXCXLNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279350 | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid | |
CAS RN |
5411-64-3 | |
| Record name | NSC12404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)

![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)




![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)

